
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mécanisme D'action
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of B-cell proliferation, survival, and migration. Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has also been shown to inhibit the activation of other kinases, such as AKT and ERK, which are involved in B-cell receptor signaling.
Biochemical and Physiological Effects
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to the reduction of tumor burden. Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has also been shown to inhibit the migration of B-cells, preventing them from infiltrating other tissues and organs. In addition, Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has been shown to modulate the immune system, enhancing the anti-tumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has several advantages for lab experiments, including its potent and selective inhibition of BTK, its well-tolerated toxicity profile, and its ability to enhance the efficacy of other targeted therapies and chemotherapy. However, one limitation of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate is its potential for off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
For the development and evaluation of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate include the evaluation of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate in combination with immunotherapy and the development of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate analogs with improved pharmacological properties.
Méthodes De Synthèse
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate can be synthesized using a multi-step process involving various chemical reactions. The synthesis method involves the use of tert-butylamine, 4-bromo-2-methylpyrazole-3-carboxylic acid, and other reagents to produce the final product. The synthesis method has been optimized to improve the yield and purity of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate.
Applications De Recherche Scientifique
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has shown potent anti-tumor activity and has been well-tolerated. Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has also been evaluated in combination with other targeted therapies and chemotherapy, showing enhanced efficacy compared to single-agent treatment.
Propriétés
IUPAC Name |
tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)8-7(11)6(5-12)13-14(8)4/h5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBFPFKSCVNWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=NN1C)CN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2689581.png)
![N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2689584.png)
![1,7-dimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689585.png)
![7,8-dimethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689586.png)
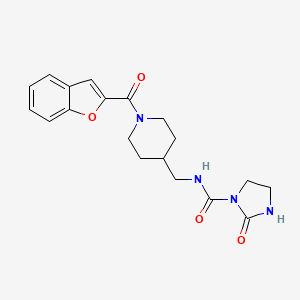
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2689590.png)

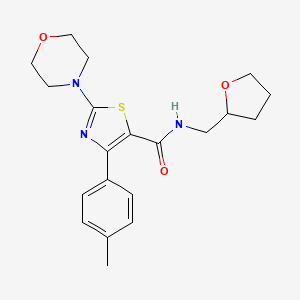
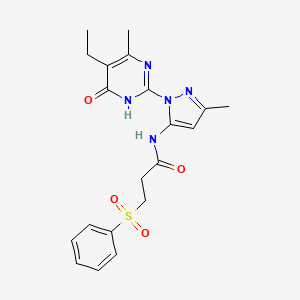
![3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine](/img/structure/B2689596.png)
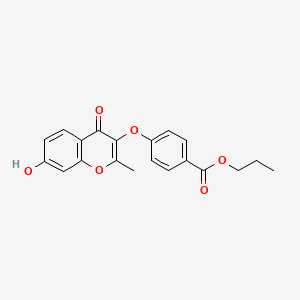
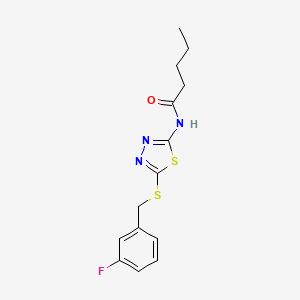

![N-[5-Methyl-2-(2-phenylethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide](/img/structure/B2689600.png)